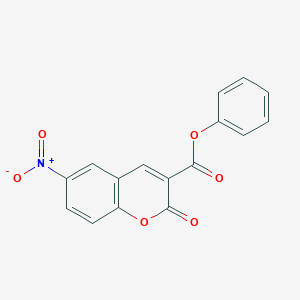

phenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Phenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate is a chemical compound with the molecular formula C16H9NO6 . It holds immense potential for scientific research and offers diverse applications in various fields such as drug development, material synthesis, and biological studies.

Synthesis Analysis

The synthesis of 2H-chromenes, including this compound, has been a topic of interest for many organic and pharmaceutical chemists . Two major synthetic strategies have been developed towards such compounds, including benzopyran ring formation involving cyclization reactions and the late-stage functionalization of the parent 2H-chromenes .Molecular Structure Analysis

The molecular structure of this compound is characterized by a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a heterocyclic pyran ring . The molecule also contains nitro (NO2) and carboxylate (CO2) functional groups .Chemical Reactions Analysis

The chemical reactions involving 2H-chromenes are diverse and can lead to a variety of products. For instance, the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate has been studied, revealing the formation of different products . Similar reactions could be expected with this compound.Wissenschaftliche Forschungsanwendungen

Antitumor Activity

A study on the preparation of S14161 analogues, including 6-bromo-8-ethoxy-3-nitro-2H-chromene, highlighted its potent antiproliferative activities against a panel of tumor cell lines. This compound was more effective in blocking AKT phosphorylation and inducing cancer cell apoptosis compared to its precursor, suggesting its potential as an antitumor agent with anti-angiogenesis activity (Yin et al., 2013).

Fluorescent Probe for Metal Ion Detection

Another application involves the use of nitro-3-carboxamide coumarin derivatives as fluorescent chemosensors. These compounds, particularly 6-nitro-N-[2-(dimethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide, have been proposed as selective probes for detecting Cu(II) ions in aqueous solutions, demonstrating higher fluorescence in the presence of Cu(2+) than other tested cations (Bekhradnia et al., 2016).

Synthesis of Novel Organic Compounds with Antibacterial Properties

Research on the synthesis of 3-nitro-2-phenyl-2-(trifluoromethyl)-2H-chromenes and their reactions with nucleophiles has expanded the repertoire of organic compounds, demonstrating the versatility of chromenes in chemical synthesis. The structural diversity achieved through these reactions could pave the way for developing materials with novel properties, including antibacterial effects (Barkov et al., 2016).

Zukünftige Richtungen

Given the potential applications of phenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate in various fields such as drug development, material synthesis, and biological studies, future research could focus on exploring these applications further. Additionally, the development of more efficient and environmentally friendly synthetic strategies for 2H-chromenes could also be a promising direction .

Wirkmechanismus

Target of Action

Phenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate is a coumarin-3-carboxamide analogue . The primary target of this compound is the pancreatic lipase (PL), an enzyme that plays a crucial role in the digestion of dietary fats .

Mode of Action

The compound interacts with the pancreatic lipase in a competitive manner, inhibiting its activity . The docking study confirmed the interaction of the compound with important active site amino acids of the enzyme, namely Phe 77, Arg 256, His 263, etc .

Result of Action

The primary result of the action of this compound is the inhibition of pancreatic lipase, leading to a decrease in the digestion and absorption of dietary fats . This could potentially be useful in the management of conditions such as obesity.

Biochemische Analyse

Biochemical Properties

Phenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate has been shown to interact with several enzymes and proteins. For instance, it has been found to inhibit pancreatic lipase (PL), an enzyme that plays a crucial role in the digestion of dietary fats . The compound’s interaction with PL is competitive, suggesting that it binds to the active site of the enzyme and prevents the binding of its natural substrate .

Cellular Effects

The effects of this compound on cells and cellular processes are still under investigation. Given its inhibitory activity against PL, it can be inferred that this compound may influence lipid metabolism within cells. By inhibiting PL, it could potentially reduce the breakdown of dietary fats into fatty acids and glycerol, thereby affecting lipid absorption and storage in cells .

Molecular Mechanism

The molecular mechanism of action of this compound is largely related to its inhibitory activity against PL. The compound appears to bind to the active site of PL, thereby preventing the enzyme from catalyzing the hydrolysis of dietary fats . This suggests that the compound may exert its effects at the molecular level by modulating enzyme activity.

Metabolic Pathways

Given its inhibitory activity against PL, it is likely that this compound interacts with the lipid metabolism pathway

Eigenschaften

IUPAC Name |

phenyl 6-nitro-2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9NO6/c18-15(22-12-4-2-1-3-5-12)13-9-10-8-11(17(20)21)6-7-14(10)23-16(13)19/h1-9H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHOOTJDIABKERW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-(thiophene-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2961529.png)

![N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide](/img/structure/B2961531.png)

![4,5-Dimethyl-6-(5-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B2961543.png)

![(3S,4S)-4-[(1-ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine dihydrochloride](/img/no-structure.png)

![1-(3,4-dichlorophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2961551.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2961552.png)